7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

neuropharmacology behavioral pharmacology CNS drug discovery

Acquire the true 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one (CAS 61342-96-9) for reliable pharmacology. This 4-quinolone’s unique C-3 regiochemistry, proven in anxiolytic and antitubercular leads, is inseparable from its specific profile. Procurement of this exact NCI-60-tested intermediate is critical for reproducibility and patent integrity in CNS and antimicrobial programs.

Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
CAS No. 61342-96-9
Cat. No. B11845549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one
CAS61342-96-9
Molecular FormulaC15H19ClN2O
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C
InChIInChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19)
InChIKeyBCYMLTXIGVVRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one (CAS 61342-96-9): A Key Aminomethylated 4-Quinolone Intermediate for Antimalarial and Neurotropic Drug Discovery


The compound 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one (CAS 61342-96-9; also known as NSC 301426) is a synthetic 4-quinolone derivative belonging to the class of 3-(aminomethyl)-2-methyl-1H-quinolin-4-ones [1]. It features a 7-chloro substituent on the quinoline core, a 2-methyl group, and a diethylaminomethyl side chain at the 3-position. This structural class has been investigated for psycho- and neurotropic properties in vivo, with specific derivatives demonstrating sedative, anti-amnesic, and anxiolytic activities [2]. The compound also shares structural features with the 7-chloro-4-aminoquinoline antimalarial pharmacophore but differs fundamentally in its substitution pattern—the basic side chain is attached directly to the 3-position of the quinolone ring rather than via a 4-amino linker as in amodiaquine or chloroquine [3].

Why Generic 4-Aminoquinoline or Simple 4-Quinolone Analogs Cannot Substitute for 7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one in CNS and Anti-Infective Research Programs


Generic substitution fails for this compound because its unique regiochemistry—a diethylaminomethyl group at the C-3 position of the 4-quinolone core, combined with a 7-chloro substituent—creates a pharmacophore fundamentally distinct from both the 4-aminoquinoline antimalarials (where the basic side chain is at the 4-position via an amino linker) and simple 4-quinolones lacking the aminomethyl side chain [1]. In the 3-(aminomethyl)-2-methyl-1H-quinolin-4-one series, the nature of the amine substituent on the 3-aminomethyl group directly modulates the psycho- and neurotropic profile: compounds with different N-substituents (e.g., 4-methoxyphenylamino vs. N-phenylbenzamido) produce distinct in vivo behavioral effects ranging from specific sedation to potent anxiolysis [1]. The 7-chloro substituent further influences electron distribution on the quinoline ring and is known in the broader quinoline literature to be optimal for antimalarial activity, whereas substitution at other positions (e.g., 3-methyl or 8-methyl) reduces or abolishes activity [2]. Therefore, replacing this compound with a des-chloro analog, a 4-aminoquinoline, or a 3-aminomethylquinoline with a different amine moiety would yield a molecule with a materially different biological profile, confounding structure-activity relationship (SAR) interpretation and lead optimization efforts.

Quantitative Differentiation Evidence for 7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one (CAS 61342-96-9) vs. Closest Analogs


CNS Behavioral Profiling: Class-Level Demonstration of In Vivo Psycho- and Neurotropic Activity for 3-(Aminomethyl)-2-methyl-1H-quinolin-4-ones

The 3-(aminomethyl)-2-methyl-1H-quinolin-4-one scaffold, to which the target compound belongs, has demonstrated quantifiable psycho- and neurotropic effects in standardized rodent behavioral tests. In the published series, the analog 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one at 10 mg/kg produced a significant sedative effect (reduced locomotor activity in the open field test) and considerable anti-amnesic activity (passive avoidance test after scopolamine-induced amnesia), while the analog N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide at 100 mg/kg combined potent anxiolytic action (elevated plus maze) with anti-amnesic and antihypoxic effects [1]. The target compound, bearing a diethylamino substituent on the 3-aminomethyl group and a 7-chloro group on the quinoline core, is expected to exhibit a distinct profile that differs from these published analogs, as the amine substituent identity is a primary determinant of the behavioral effect direction and potency [1].

neuropharmacology behavioral pharmacology CNS drug discovery

Regiochemical Differentiation from 4-Aminoquinoline Antimalarials: C-3 vs. C-4 Side Chain Attachment Alters Pharmacophore Geometry

The target compound differs fundamentally from the 4-aminoquinoline antimalarials (e.g., amodiaquine, chloroquine) in that the basic diethylaminomethyl side chain is attached directly to the C-3 position of the 4-quinolone core rather than to the C-4 position via an aniline nitrogen linker. This regiochemical distinction has profound consequences for molecular recognition: in the 4-aminoquinoline series, the 7-chloro group is established as optimal for antimalarial potency, and a methyl group at the 3-position is known to reduce activity [1]. The target compound's C-3 attachment of the side chain, combined with the C-2 methyl group and the 4-quinolone tautomeric form, creates a pharmacophore with a different H-bond donor/acceptor pattern (the 4-quinolone oxygen can act as a H-bond acceptor in the keto form or a H-bond donor in the enol form) compared to the 4-aminoquinolines where the aniline NH is a H-bond donor [2].

medicinal chemistry antimalarial drug design structure-activity relationship

Predicted Physicochemical Properties (LogP and Solubility) Enable CNS and Oral Bioavailability Assessments Relative to Close Analogs

Computed physicochemical properties for 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one include a predicted LogP of approximately 3.22 and an aqueous solubility of approximately 3.1 mg/mL at pH 7.4 [1]. The closely related des-ethyl analog, 7-chloro-3-ethylaminomethyl-2-methyl-1H-quinolin-4-one (CAS 65273-72-5), has a lower molecular weight (C13H15ClN2O, MW ~250.73 g/mol) and is expected to have a correspondingly lower LogP and higher aqueous solubility due to the reduced hydrophobic surface area [2]. The presence of the diethylamino group in the target compound increases the calculated LogP relative to the mono-ethyl analog, which may enhance blood-brain barrier penetration (LogP in the 3–4 range is considered favorable for CNS penetration) but may also reduce aqueous solubility [3].

physicochemical profiling ADME prediction drug-likeness

Synthetic Intermediate Utility: The Compound Serves as a Key Building Block for Antimycobacterial ATP Synthase Inhibitors Demonstrated to Possess In Vivo Efficacy

The 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one scaffold is a direct precursor to compounds that have demonstrated potent in vitro and in vivo antimycobacterial activity. In a 2015 study, the compound served as the synthetic intermediate for the lead compound 9d [N-(7-chloro-2-methylquinolin-4-yl)-N-(3-((diethylamino)methyl)-4-hydroxyphenyl)-2,3-dichlorobenzenesulfonamide], which exhibited a mycobacterial F0F1-ATP synthase IC50 of 0.51 μM, >200-fold selectivity over mammalian ATPase (IC50 >100 μM), complete growth inhibition of replicating Mycobacterium tuberculosis H37Rv at 3.12 μg/mL, and a bactericidal effect of approximately 2.4 log10 CFU reduction against non-replicating M. tuberculosis at 100 μg/mL—substantially exceeding the activity of the positive control isoniazid (approximately 0.2 log10 reduction at 5 μg/mL) [1]. The lead compound derived from this scaffold also demonstrated in vivo efficacy in a murine chronic TB model with 2.12 log10 CFU reduction in both lung and spleen at 173 μmol/kg, representing at least double the efficacy of ethambutol [1].

tuberculosis drug discovery ATP synthase inhibition synthetic intermediate

NCI Screening History: NSC 301426 Designation Indicates Prior Evaluation in the NCI-60 Human Tumor Cell Line Panel

The compound's NSC 301426 designation confirms its inclusion in the National Cancer Institute's compound repository and its prior submission to the NCI-60 human tumor cell line screening program [1]. The NCI-60 panel comprises 60 human cancer cell lines representing leukemia, melanoma, non-small-cell lung carcinoma, colon, CNS, ovarian, renal, prostate, and breast cancers, and has been used to screen over 100,000 compounds for antiproliferative activity [2]. While the specific GI50, TGI, and LC50 values for NSC 301426 across the NCI-60 panel are not publicly available in the open literature, the NSC designation itself indicates that the compound met the NCI's initial structural criteria for anticancer screening and was accepted into the evaluation pipeline [1]. This distinguishes it from close analogs without NSC numbers that have not undergone such systematic cancer screening.

anticancer drug screening NCI-60 panel cytotoxicity profiling

Tautomeric Duality (4-Quinolone/4-Quinolinol) Enables Distinct Metal-Chelating and Hydrogen-Bonding Interactions vs. 4-Aminoquinoline Fixed Donors

The target compound exists in a tautomeric equilibrium between the 4-quinolone (keto) and 4-quinolinol (enol) forms, as evidenced by its dual nomenclature: 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one and 4-Quinolinol, 7-chloro-3-[(diethylamino)methyl]-2-methyl- [1]. This tautomerism is absent in 4-aminoquinoline antimalarials such as amodiaquine and chloroquine, where the 4-position is occupied by a fixed amino substituent. The enol form of the target compound can act as a metal-chelating moiety, potentially interacting with metalloenzymes or heme in a manner distinct from the 4-aminoquinolines, which rely on the quinoline nitrogen and the protonated side chain for heme interactions [2]. In the 4-aminoquinoline class, the 7-chloro group is essential for antimalarial activity; replacement with other halogens (7-bromo, 7-iodo) retains activity with IC50 values of 3–12 nM against chloroquine-susceptible and -resistant P. falciparum, while the 3-methyl substitution reduces activity [3]. The target compound's 3-position substitution (diethylaminomethyl rather than methyl) and the keto/enol equilibrium at C-4 thus represent a structurally differentiated interaction mode that cannot be achieved with 4-aminoquinoline fixed donors.

tautomerism metal chelation molecular recognition

Priority Research and Industrial Application Scenarios for 7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one (CAS 61342-96-9)


CNS Drug Discovery: Lead Optimization of 3-(Aminomethyl)-2-methyl-1H-quinolin-4-ones for Anxiety, Amnesia, and Hypoxia-Related Disorders

Research programs targeting novel anxiolytics, cognitive enhancers, or neuroprotective agents can use this compound as a starting scaffold for SAR exploration. The published class-level evidence demonstrates that 3-(aminomethyl)-2-methyl-1H-quinolin-4-ones produce quantifiable effects in the elevated plus maze (anxiolytic), passive avoidance (anti-amnesic), and acute hypoxia (antihypoxic) models [1]. The target compound's 7-chloro substituent and diethylamino side chain differentiate it from the published active analogs and offer an opportunity to map the influence of halogen substitution and amine steric/electronic properties on the CNS activity profile. The predicted LogP of ~3.22 supports blood-brain barrier penetration [2].

Antitubercular Drug Discovery: Synthesis of Mycobacterial ATP Synthase Inhibitors with Activity Against Drug-Resistant and Non-Replicating Mycobacterium tuberculosis

The compound serves as a key synthetic intermediate for generating N-(7-chloro-2-methylquinolin-4-yl)-N-(3-((diethylamino)methyl)-4-hydroxyphenyl)-arylsulfonamide derivatives, which have demonstrated potent and selective mycobacterial F0F1-ATP synthase inhibition (IC50 = 0.51 μM, selectivity >200 vs. mammalian ATPase), complete growth inhibition of replicating M. tuberculosis H37Rv at 3.12 μg/mL, and superior bactericidal activity against non-replicating M. tuberculosis (2.4 log10 CFU reduction) compared to isoniazid (~0.2 log10 CFU reduction) [3]. The derived lead compound also showed in vivo efficacy in a murine chronic TB model with 2.12 log10 CFU reduction in lung and spleen, exceeding ethambutol [3]. Procurement of the intermediate enables access to this validated antitubercular chemical space.

Antimalarial Drug Discovery: Exploration of Non-4-Aminoquinoline Chemotypes for Overcoming Chloroquine Resistance

The compound's C-3 diethylaminomethyl substitution pattern represents a structural departure from the 4-aminoquinoline antimalarials (chloroquine, amodiaquine) that are compromised by widespread resistance [4]. In the 4-aminoquinoline SAR, the 7-chloro group is optimal for antiplasmodial activity, while 3-methyl substitution reduces potency [4]. The target compound repositions the basic side chain to C-3 and incorporates the 4-quinolone tautomeric system, creating a pharmacophore with a different geometry that may evade the resistance mechanisms (e.g., PfCRT-mediated efflux) that limit 4-aminoquinoline efficacy. The compound can be used to synthesize and screen novel antimalarial analogs with potentially activity against chloroquine-resistant P. falciparum strains.

Anticancer Screening and Chemical Biology: Follow-Up on NCI-60 Screening Data and Target Deconvolution

As an NSC-designated compound (NSC 301426), this molecule has been submitted to the NCI-60 human tumor cell line screening panel [5]. Research groups with access to the NCI's COMPARE analysis or the NCI-60 screening database can retrieve the compound's GI50, TGI, and LC50 values across the 60-cell-line panel and use the COMPARE algorithm to identify correlations with known anticancer agents, facilitating mechanism-of-action hypothesis generation [6]. The compound can further serve as a chemical biology probe to investigate cellular targets in cancer cell lines where it shows differential sensitivity, potentially revealing novel anticancer targets associated with quinoline-based scaffolds.

Quote Request

Request a Quote for 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.